molecular formula C8H20N4O2 B114622 MAHMA NONOate CAS No. 146724-86-9

MAHMA NONOate

Cat. No. B114622
CAS RN: 146724-86-9
M. Wt: 204.27 g/mol
InChI Key: DLBKWJOHNPIHQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MAHMA NONOate is a Nitric Oxide (NO) donor . It is a compound that participates in the regulation of many pathophysiological processes . It functions both as a second messenger and as an endogenous neurotransmitter . This compound is unstable and easy to release NO in physiological conditions .


Synthesis Analysis

This compound is commercially available and can be purchased from various chemical suppliers .


Molecular Structure Analysis

The molecular formula of this compound is C8H20N4O2 . Its average mass is 204.270 Da and its monoisotopic mass is 204.158630 Da .


Chemical Reactions Analysis

This compound is known to dissociate in a pH-dependent manner following first-order kinetics . It is unstable and easy to release NO in physiological conditions .

Scientific Research Applications

  • Platelet Function and Cardiovascular Medicine:

    • MAHMA NONOate, as a nitric oxide (NO) donor, has been shown to significantly stimulate platelet vasodilator-stimulated phosphoprotein (VASP) phosphorylation and increase intracellular cGMP levels, leading to reduced platelet aggregation. This suggests its potential use in clinical situations requiring transient and subtotal inhibition of platelet function (Kobsar et al., 2014).
  • Pulmonary Vasorelaxant Properties:

    • In studies on rat pulmonary arteries, this compound has shown potent vasorelaxant properties, which could be beneficial in the treatment of pulmonary hypertension. The substance decomposes at a specific rate to generate NO, contributing to full relaxation of contracted pulmonary artery preparations (Homer & Wanstall, 1998).
  • Biofilm Control and Dispersal:

    • Research involving Salmonella enterica and Pseudomonas aeruginosa biofilms has demonstrated that this compound can significantly reduce biofilm biomass and enhance biofilm dispersal. This is particularly relevant for applications in water purification systems and industrial settings where biofouling prevention is crucial (Marvasi et al., 2015) (Barnes et al., 2013).
  • Analytical Chemistry and Mass Spectrometry:

    • This compound, along with other diazeniumdiolates (NONOates), has been analyzed using electrospray ionization mass spectrometry (ESI-MS). These studies help in understanding the physicochemical properties of NO donors, which is essential for their biomedical applications (Rivera-Tirado et al., 2011).
  • Mechanisms of Cellular Signaling:

    • This compound has been used to study the role of NO in cellular signaling pathways. For instance, its effects on the expression of matrix metalloproteinase-13 (MMP-13) in human chondrosarcoma cells have been explored, shedding light on the involvement of NO in the development of osteoarthritis (Guo, 2010).
  • Investigations in Pharmacology:

    • In pharmacological studies, this compound has been used to investigate the interactions between neural and hormonal mediators in controlling renal hemodynamics. Its role in modulating steady-state renal hemodynamic responses to sympathetic nerve activity has been specifically studied (Guild et al., 2003).

Mechanism of Action

Target of Action

MAHMA NONOate is a nitric oxide (NO) donor . Its primary targets are platelets and pulmonary arteries . Nitric oxide is a simple structured and unstable free radical molecule, which participates in the regulation of many pathophysiological processes . It functions both as a second messenger and as an endogenous neurotransmitter .

Mode of Action

This compound interacts with its targets by releasing nitric oxide . It has been shown to inhibit platelet aggregation induced by either collagen or ADP . This inhibitory effect was largely resistant to ODQ, a soluble guanylate cyclase inhibitor . The effect of this compound on platelet inhibition was approximately 10-fold more potent than S-nitrosoglutathione .

Biochemical Pathways

This compound affects the biochemical pathway involving the sarco-endoplasmic reticulum calcium ATPase . By activating this ATPase, it inhibits platelet aggregation . This suggests that this compound may play a role in the regulation of calcium homeostasis in platelets.

Pharmacokinetics

It is known that nitric oxide, which this compound releases, is small, gaseous, and uncharged, allowing it to freely diffuse into tissues . The effects of nitric oxide are restricted locally due to its short half-life (approximately 1s) .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of platelet aggregation . It shows inhibitory effects to pulmonary artery and platelet aggregation with log IC 50 values of 7.18 and 6.16, respectively .

Action Environment

It is known that nitric oxide donors can be affected by light exposure

Safety and Hazards

MAHMA NONOate should be handled with care. It is recommended to use safety goggles with side-shields, protective gloves, and impervious clothing when handling this compound . It should be kept away from drains, water courses, or the soil .

Future Directions

The biomedical applications and drug development of NO donors like MAHMA NONOate have attracted scientists’ attention in recent years . The effect of this compound on platelet inhibition was approximately 10-fold more potent than S-nitrosoglutathione (GSNO). It could also reduce systemic arterial pressure more than GSNO . Therefore, in vivo, this compound had platelet inhibition and vasodepressor effects . This suggests that this compound could be of interest for clinical situations requiring transient and subtotal inhibition of platelet function .

properties

IUPAC Name

(Z)-hydroxyimino-[methyl-[6-(methylamino)hexyl]amino]-oxidoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N4O2/c1-9-7-5-3-4-6-8-11(2)12(14)10-13/h9,13H,3-8H2,1-2H3/b12-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHAZGURWZYZJG-BENRWUELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCCCCN(C)[N+](=NO)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCCCCCCN(C)/[N+](=N/O)/[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60163463
Record name NOC 9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60163463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

146724-86-9
Record name NOC 9
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146724869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NOC 9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60163463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MAHMA NONOate
Reactant of Route 2
MAHMA NONOate
Reactant of Route 3
MAHMA NONOate
Reactant of Route 4
MAHMA NONOate
Reactant of Route 5
MAHMA NONOate
Reactant of Route 6
Reactant of Route 6
MAHMA NONOate

Q & A

Q1: How does MAHMA NONOate release nitric oxide?

A1: this compound spontaneously decomposes in aqueous solutions at physiological pH to release two molecules of nitric oxide (NO). This decomposition is independent of enzymatic activity. [, , ]

Q2: What are the primary downstream effects of nitric oxide released by this compound?

A2: Nitric oxide released from this compound activates soluble guanylate cyclase, leading to increased intracellular cyclic guanosine monophosphate (cGMP) levels. [, ] This increase in cGMP then triggers various downstream effects, including vasodilation, inhibition of platelet aggregation, and modulation of ion channel activity. [, , , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C8H19N5O4, and its molecular weight is 249.26 g/mol. []

Q4: Is there any spectroscopic data available for this compound?

A4: Yes, this compound has been characterized using various spectroscopic techniques, including electrospray ionization mass spectrometry (ESI-MS). [] ESI-MS analysis has shown that this compound readily ionizes, releasing nitric oxide and other nitrogen oxide species upon collisional activation. []

Q5: How stable is this compound in solution?

A5: this compound's stability in solution is dependent on factors like pH and temperature. At physiological pH and 37°C, it has a half-life of approximately 15 minutes. [, ]

Q6: Are there specific storage recommendations for this compound?

A6: Yes, this compound should be stored as a dry powder at -20°C and protected from light and moisture to ensure its stability. [, ]

Q7: Does this compound itself possess catalytic properties?

A7: this compound is not inherently catalytic. Its primary function is to act as a nitric oxide donor, and its decomposition to release NO is spontaneous rather than catalytic. [, ]

Q8: What are some specific research applications of this compound?

A8: this compound is widely used in research to investigate:

  • The physiological and pathological roles of nitric oxide [, , , , , ]
  • Vascular reactivity and blood pressure regulation [, , , ]
  • The impact of nitric oxide on platelet function [, ]
  • The effects of nitric oxide on bacterial biofilms [, , ]

Q9: How do structural modifications of NONOates influence their nitric oxide release properties?

A9: The rate and duration of nitric oxide release from NONOates can be altered by modifying the amine moiety attached to the diazeniumdiolate group. [] For instance, increasing the size or complexity of the amine generally leads to a slower rate of NO release. []

Q10: What strategies can be employed to improve the stability of this compound in formulations?

A10: Formulating this compound in a dry powder form and storing it at low temperatures (-20°C) and protected from light and moisture can significantly enhance its stability. [, ]

Q11: How is this compound metabolized in vivo?

A11: While detailed metabolic pathways for this compound have not been extensively characterized, it is understood that the released nitric oxide readily interacts with various biological targets, including soluble guanylate cyclase and heme-containing enzymes. [, ] The ultimate fate of NO likely involves its oxidation to nitrate and nitrite. []

Q12: What in vitro models have been used to study the effects of this compound?

A12: this compound has been extensively used in various in vitro models, including:

  • Isolated blood vessels to assess vasodilation [, , , , ]
  • Platelet-rich plasma to investigate platelet aggregation inhibition [, ]
  • Bacterial cultures to examine biofilm dispersal [, , ]

Q13: Has this compound been evaluated in animal models?

A13: Yes, this compound has been utilized in animal models to study its effects on:

  • Blood pressure regulation in rats [, , , ]
  • Cerebral blood flow in rats [, ]
  • Renal function in rats []
  • Erectile function in rats []

Q14: What is known about the potential toxicity of this compound?

A14: While this compound is a valuable research tool, it's essential to handle it with care. As a potent nitric oxide donor, excessive exposure could lead to undesirable effects associated with NO overproduction, such as hypotension. [, , ]

Q15: What are some alternatives to this compound as nitric oxide donors?

A15: Several other compounds are available that can release nitric oxide, each with its release kinetics and potential applications. Some examples include:

  • Sodium nitroprusside (SNP) [, , , , ]
  • Diethylamine NONOate (DEA NONOate) [, , ]
  • Spermine NONOate [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.